molecular formula C24H20N2O5 B2698641 9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-80-2

9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

Cat. No.: B2698641
CAS No.: 899217-80-2
M. Wt: 416.433
InChI Key: VZTDLJLPGJNYFI-UHFFFAOYSA-N
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Description

9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a complex organic compound that belongs to the class of benzochromeno pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar compounds include other benzochromeno pyrimidines such as 10-methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine. Compared to these, 9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one exhibits unique properties due to the presence of the trimethoxyphenyl group, which enhances its biological activity .

Biological Activity

9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a complex organic compound belonging to the class of benzochromeno pyrimidines. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a trimethoxyphenyl group attached to a benzochromeno-pyrimidine core. The molecular formula is C₁₈H₁₅N₃O₃, and its synthesis typically involves the reaction of 1H-benzo[f]chromenes with various amines.

The biological activity of this compound is attributed to its interaction with multiple molecular targets. It has been shown to inhibit bacterial growth by disrupting cell wall synthesis and protein synthesis. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzochromeno pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results against colorectal cancer cells (LoVo and HCT-116) with IC₅₀ values ranging from 11.79 µM to 19.55 µM, indicating potent activity compared to standard chemotherapy agents like oxaliplatin and 5-fluorouracil .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Comparison Standard
3aLoVo14.99Oxaliplatin
3gHCT-11611.795-FU
3bLoVo19.55Oxaliplatin

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal properties. Similar compounds in the benzochromeno family have shown effectiveness against a range of pathogens, suggesting that this compound may exhibit comparable activities . The exact mechanisms may involve interference with microbial cell wall synthesis or inhibition of key enzymatic processes.

Case Studies

  • Colorectal Cancer Study : A study synthesized several benzochromeno derivatives and evaluated their antiproliferative activity against human colon cancer cell lines using the MTT assay. The results indicated that certain derivatives displayed superior cytotoxicity compared to established chemotherapeutics .
  • Antimicrobial Evaluation : Another study investigated the antimicrobial potential of various benzochromeno derivatives, revealing that compounds with specific substituents exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Properties

CAS No.

899217-80-2

Molecular Formula

C24H20N2O5

Molecular Weight

416.433

IUPAC Name

14-(3,4,5-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C24H20N2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)22-25-23(27)17-12-16-15-7-5-4-6-13(15)8-9-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27)

InChI Key

VZTDLJLPGJNYFI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2

solubility

not available

Origin of Product

United States

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